methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate
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Overview
Description
Methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate is a heterocyclic compound that features a pyrrolo[1,2-c]imidazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate typically involves the bromination of a pyrrolo[1,2-c]imidazole precursor followed by esterification. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The esterification step can be achieved using methanol in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions often involve the use of a base such as sodium hydride or potassium carbonate.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino derivatives, while oxidation can produce various oxidized forms of the compound .
Scientific Research Applications
Methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory diseases.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a probe or ligand in biochemical assays to study enzyme interactions and cellular processes.
Mechanism of Action
The mechanism of action of methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
- 3-bromo-1-methyl-5H,6H,7H-pyrrolo[1,2-c]imidazole
- 3-bromo-2-methyl-5H,6H,7H-pyrrolo[1,2-a]imidazole
- Pyrrolopyrazine derivatives
Uniqueness
Methyl 3-bromo-5H,6H,7H-pyrrolo[1,2-c]imidazole-1-carboxylate is unique due to its
Properties
CAS No. |
2694744-47-1 |
---|---|
Molecular Formula |
C8H9BrN2O2 |
Molecular Weight |
245.1 |
Purity |
95 |
Origin of Product |
United States |
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